N-[2-(allyloxy)phenyl]-2-chlorobenzamide
CAS No.:
Cat. No.: VC0719587
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClNO2 |
|---|---|
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | 2-chloro-N-(2-prop-2-enoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C16H14ClNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19) |
| Standard InChI Key | SURRYDZKMUENTD-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone with two distinct substituents:
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A 2-chlorobenzoyl group at the amide nitrogen, introducing electronic effects via the electron-withdrawing chlorine atom.
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An allyloxy group (-O-CH2-CH=CH2) at the ortho position of the phenyl ring, contributing steric bulk and potential metabolic lability due to the unsaturated allyl chain .
The molecular formula is C16H14ClNO2, with a molar mass of 287.74 g/mol. Its IUPAC name is 2-chloro-N-[2-(prop-2-en-1-yloxy)phenyl]benzamide.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.74 g/mol | |
| XLogP3 (Lipophilicity) | ~4.0 | |
| Hydrogen Bond Donors | 1 (amide -NH) | |
| Hydrogen Bond Acceptors | 2 (amide C=O, ether O) | |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (XLogP3 ~4.0) suggests reasonable membrane permeability, while the allyloxy group may confer susceptibility to oxidative metabolism .
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis typically involves a two-step protocol:
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Preparation of 2-(Allyloxy)aniline:
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Amide Coupling:
Representative Reaction Scheme:
Structural Analogs and Comparative Activity
The ortho-allyloxy substitution in the target compound may enhance steric interactions with enzymatic pockets compared to para-substituted analogs, potentially altering binding affinities .
Biological Activity and Mechanistic Insights
Anticancer Activity
Benzamide derivatives exhibit pro-apoptotic effects in cancer cell lines. For example:
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride (a related compound) shows IC50 values of 8.5 µM against MCF-7 breast cancer cells .
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The allyloxy group may enhance cellular uptake via passive diffusion, though direct cytotoxicity data for the target compound remains unexplored .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The allyloxy moiety is prone to cytochrome P450-mediated oxidation, potentially generating reactive epoxide intermediates. Computational models predict moderate metabolic clearance (CLhep: ~15 mL/min/kg) .
Toxicity Profile
While no in vivo data exists for the target compound, structurally similar benzamides show:
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Low acute toxicity (LD50 > 500 mg/kg in rodents).
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for:
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Selective COX-2 inhibitors: Modulating the allyloxy chain length could improve isoform selectivity.
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HDAC inhibitors: Benzamide derivatives are known histone deacetylase (HDAC) inhibitors; the chlorine atom may coordinate Zn²⁺ in HDAC active sites .
Prodrug Development
The allyloxy group’s metabolic lability positions this compound as a candidate for prodrug strategies, where enzymatic cleavage releases active metabolites .
Challenges and Future Directions
Research Gaps
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Target validation: No published data confirms COX-2 or HDAC binding.
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Synthetic scalability: Current routes yield <50% purity; chromatography-free methods are needed .
Recommended Studies
| Study Type | Objective | Expected Outcome |
|---|---|---|
| Molecular docking | Identify binding poses with COX-2/HDAC | Rational design of analogs |
| ADMET profiling | Assess bioavailability and toxicity | Preclinical safety data |
| In vivo efficacy models | Evaluate anti-inflammatory activity | Proof of concept |
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